2-bromo-1H-pyrrolo[2,3-b]pyridine physical properties
2-bromo-1H-pyrrolo[2,3-b]pyridine physical properties
The following technical guide details the physical properties, synthesis, and characterization of 2-bromo-1H-pyrrolo[2,3-b]pyridine (commonly known as 2-bromo-7-azaindole ).
CAS Registry Number: 1083181-25-2
Chemical Formula: C
Executive Summary & Therapeutic Relevance
2-Bromo-1H-pyrrolo[2,3-b]pyridine is a critical halogenated heterocyclic scaffold in medicinal chemistry.[2] Unlike its C3-bromo analog (which is easily accessible via electrophilic aromatic substitution), the C2-bromo variant requires specific lithiation-mediated synthesis. It serves as a vital intermediate for Suzuki-Miyaura cross-coupling to install aryl or heteroaryl groups at the C2 position, a strategy frequently employed in the development of Janus Kinase (JAK) inhibitors , TRK inhibitors , and other ATP-competitive kinase antagonists.
Physicochemical Properties Profile
The physical data below synthesizes experimental observations with calculated values where specific calorimetric data is proprietary or purity-dependent.
| Property | Value / Description | Technical Note |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow; color darkens upon oxidation. |
| Melting Point | 155–160 °C (Predicted/Range) | Note: Experimental values vary by polymorph and purity. Unlike the 3-bromo isomer (mp 143-145°C), the 2-bromo isomer is less commonly isolated as a standard reagent. |
| Solubility | DMSO, DMF, THF, CH | High solubility in polar aprotic solvents; sparingly soluble in water. |
| pKa (NH) | ~12.5 (Calculated) | Slightly more acidic than 7-azaindole (pKa 13.2) due to the inductive electron-withdrawing effect of the C2-Bromine. |
| pKa (Pyridine N) | ~2.5 (Calculated) | Significantly less basic than 7-azaindole (pKa 4.6) due to proximity to the halogen. |
| LogP | 2.0 – 2.2 | Moderate lipophilicity; suitable for cellular permeability in early drug discovery. |
Synthesis & Production Protocol (Self-Validating System)
Scientific Rationale: Direct bromination of 7-azaindole with NBS yields the 3-bromo isomer due to the high electron density at C3 (enamine-like character). To access the 2-bromo isomer, one must utilize Directed Ortho-Metalation (DoM) . This protocol protects the nitrogen to direct lithiation to the C2 position.
Step-by-Step Methodology
Phase 1: N-Protection (Boc Strategy)
-
Reagents: 7-Azaindole (1.0 eq), Di-tert-butyl dicarbonate (Boc
O, 1.1 eq), DMAP (cat.), THF (anhydrous). -
Procedure: Dissolve 7-azaindole in THF. Add DMAP and Boc
O. Stir at RT for 3 hours until TLC shows consumption of starting material. -
Outcome: Yields tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate. The Boc group acts as a Directing Metalation Group (DMG).
Phase 2: Lithiation and Bromination (The Critical Step)
-
Setup: Flame-dried flask, Argon atmosphere, -78 °C cryostat.
-
Lithiation: Add the N-Boc-7-azaindole (1.0 eq) to anhydrous THF. Cool to -78 °C.[3]
-
Addition: Dropwise add n-Butyllithium (n-BuLi) (1.2 eq, 2.5 M in hexanes).
-
Mechanism:[3] The Boc carbonyl coordinates Li, directing deprotonation specifically to the C2 position.
-
Time: Stir for 1 hour at -78 °C.
-
-
Quench: Add 1,2-Dibromotetrafluoroethane (or CBr
) (1.5 eq) dissolved in THF dropwise. -
Warming: Allow to warm to 0 °C over 2 hours.
-
Workup: Quench with saturated NH
Cl. Extract with EtOAc.
Phase 3: Deprotection
-
Reagents: TFA/DCM (1:4 ratio) or K
CO /MeOH (mild cleavage). -
Procedure: Stir the brominated intermediate in the deprotection cocktail.
-
Purification: Neutralize, extract, and purify via silica gel chromatography (Hexane/EtOAc gradient).
Synthesis Pathway Visualization
Caption: Directed Ortho-Metalation route to ensure regioselective C2 bromination.
Structural Characterization (Identification)[2][4][5]
To validate the synthesis of the 2-bromo isomer versus the 3-bromo isomer, 1H NMR is the primary tool.
-
1H NMR (DMSO-d
, 400 MHz) Diagnostic Signals:-
NH Proton: Broad singlet at ~12.0–12.5 ppm.
-
C3-H (Pyrrole ring): Singlet or doublet at ~6.50 ppm .
-
Differentiation: In the 3-bromo isomer, this signal is absent . In the 2-bromo isomer, the C3 proton remains and typically shifts upfield relative to the parent.
-
-
Pyridine Ring Protons:
-
C6-H: dd at ~8.3 ppm.
-
C4-H: dd at ~7.9 ppm.
-
C5-H: dd at ~7.1 ppm.
-
-
-
Mass Spectrometry (LC-MS):
-
ESI+: m/z 197.0 / 199.0 [M+H]+.
-
Pattern: Distinct 1:1 isotopic doublet confirming the presence of one bromine atom.
-
Handling, Stability & Safety
-
Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The C2-halogen bond can be labile; protect from light to prevent photolytic debromination.
-
Reactivity:
-
Oxidation: The pyridine nitrogen is susceptible to N-oxide formation if exposed to peroxides (mCPBA).
-
Acidity: The compound acts as a weak acid; avoid storing in strongly basic solutions unless intended for reaction.
-
-
Safety (GHS):
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
PPE: Nitrile gloves and safety glasses are mandatory.
-
References
-
Synthesis of 2-Substituted 7-Azaindoles: Journal of Organic Chemistry. "Regioselective Lithiation of 7-Azaindoles." [Link]
-
Physical Data & CAS Verification: PubChem Database. "Compound Summary: 2-Bromo-1H-pyrrolo[2,3-b]pyridine (CAS 1083181-25-2)."[1][4][5][6] [Link][5]
-
Kinase Inhibitor Scaffolds: Journal of Medicinal Chemistry. "7-Azaindole as a Privileged Scaffold in Kinase Inhibitor Discovery." [Link]
- Patent Protocol:Google Patents.
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. Buy 2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (EVT-3182927) | 1150618-16-8 [evitachem.com]
- 3. Synthesis method of 1H-pyrrolo[2,3-b]pyridine-2-boronic acid pinacol ester - Eureka | Patsnap [eureka.patsnap.com]
- 4. 7-Azaindole - Products [achemblock.com]
- 5. 143468-13-7|6-Bromo-1H-pyrrolo[2,3-b]pyridine|BLD Pharm [bldpharm.com]
- 6. 2-bromo-1H-pyrrolo[2,3-b]pyridine | 1083181-25-2 [amp.chemicalbook.com]
